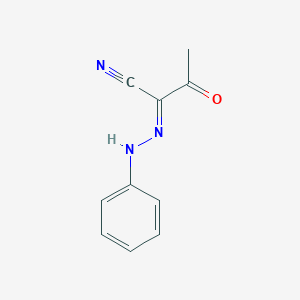

3-Oxo-2-(phenylhydrazono)butanenitrile

Description

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.2g/mol |

IUPAC Name |

(1E)-N-anilino-2-oxopropanimidoyl cyanide |

InChI |

InChI=1S/C10H9N3O/c1-8(14)10(7-11)13-12-9-5-3-2-4-6-9/h2-6,12H,1H3/b13-10+ |

InChI Key |

OHHMFUWOGBCGKS-JLHYYAGUSA-N |

SMILES |

CC(=O)C(=NNC1=CC=CC=C1)C#N |

Isomeric SMILES |

CC(=O)/C(=N/NC1=CC=CC=C1)/C#N |

Canonical SMILES |

CC(=O)C(=NNC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Heterocycles

One significant application of 3-Oxo-2-(phenylhydrazono)butanenitrile is in the synthesis of heterocyclic compounds. It has been used as a precursor in various condensation reactions with active methylene nitriles, yielding valuable heterocyclic structures such as pyridazines and pyridazinones. For instance, reactions involving this compound with ethyl cyanoacetate have resulted in the formation of arylazonicotinates, which are essential in developing pharmaceuticals .

Sortase A Inhibitors

In medicinal chemistry, derivatives of this compound have been identified as potential inhibitors of sortase A, an enzyme implicated in bacterial virulence. A study demonstrated that ethyl derivatives of this compound exhibited significant inhibitory activity with an IC50 value of 50 µM . This finding suggests potential applications in developing antibacterial agents.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For example, derivatives synthesized from this compound have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents .

Anticancer Potential

Recent studies have explored the anticancer potential of hydrazone derivatives, including those derived from this compound. These compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting their use in cancer therapy .

Polymerization Reactions

The compound has also been investigated for its role in polymerization reactions, particularly in creating new materials with unique properties. Its ability to participate in various chemical reactions makes it a suitable candidate for developing novel polymers with specific functionalities .

Dyes and Pigments

Another application lies in the field of dyes and pigments, where derivatives of this compound can be utilized to produce colorants for textiles and plastics due to their stable chemical structure and vibrant colors .

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of allyl derivatives from this compound highlighted its versatility in organic synthesis. The synthesized compounds were characterized using techniques such as NMR and IR spectroscopy, confirming their structures and potential applications in drug development .

In another investigation, researchers assessed the biological activity of various derivatives of this compound against different microbial strains. The results indicated promising antibacterial activity, paving the way for further exploration into medicinal applications .

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-Oxo-2-(phenylhydrazono)butanenitrile and Analogues

| Compound Name | Substituent at Position 3 | Substituent at Position 2 | Functional Groups | Molecular Formula |

|---|---|---|---|---|

| This compound | -CN (nitrile) | Phenylhydrazone | Nitrile, ketone, hydrazone | C₁₁H₁₀N₄O |

| 3-Oxo-3-phenyl-2-(phenylhydrazono)propionitrile | -C₆H₅ (phenyl) | Phenylhydrazone | Phenyl, ketone, hydrazone, nitrile | C₁₅H₁₂N₄O |

| 3-Oxo-2-(phenylhydrazono)-3-(thien-2-yl)propionitrile | -C₄H₃S (thienyl) | Phenylhydrazone | Thienyl, ketone, hydrazone, nitrile | C₁₃H₁₀N₄OS |

| Ethyl 3-oxo-2-(phenylhydrazono)butanoate | -COOEt (ester) | Phenylhydrazone | Ester, ketone, hydrazone | C₁₂H₁₄N₂O₃ |

| 3-Oxo-2-phenylhexanenitrile | -C₄H₈ (alkyl chain) | Phenyl | Alkyl chain, ketone, nitrile | C₁₂H₁₃NO |

Key Observations :

- The nitrile group in this compound enhances electrophilicity, facilitating nucleophilic additions, unlike the ester or phenyl substituents in analogues .

- Ester derivatives (e.g., ethyl 3-oxo-2-(phenylhydrazono)butanoate) exhibit lower reactivity toward ammonia compared to nitriles, as shown in the synthesis of butanamide derivatives .

Reactivity Insights :

- The nitrile group in this compound allows for further functionalization, such as hydrolysis to amides or conversion to tetrazoles, unlike ester derivatives .

- Microwave-assisted synthesis improves yields and reduces reaction times for disperse dye derivatives, as seen in polyester fabric dyeing applications .

Physicochemical Properties

Spectroscopic and Crystallographic Data:

- NMR Studies: $^{13}\text{C}$- and $^{15}\text{N}$-NMR spectra confirm the (E)-configuration of the hydrazone moiety in this compound, with deshielding effects observed for the nitrile carbon (δ ~115 ppm) .

- X-ray Crystallography: Intramolecular N–H···O hydrogen bonding stabilizes the planar hydrazone-ketone system, as reported for ethyl 3-oxo-2-(phenylhydrazono)butanoate .

- Thermal Stability : Derivatives with aromatic substituents (e.g., thienyl or phenyl) exhibit higher thermal stability due to resonance effects, as shown in thermogravimetric analyses .

Stability and Reactivity

- Conformational Stability: The anti-configuration of the phenylhydrazone group is energetically favored in 3-oxo-2-(phenylhydrazono)-3-(thien-2-yl)propionitrile, preventing intramolecular hydrogen bonding observed in hypothetical (Z)-isomers .

- Acid Sensitivity : Protonation at the hydrazone nitrogen enhances electrophilicity, enabling cyclization reactions to form pyrazole or pyridone derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Oxo-2-(phenylhydrazono)butanenitrile, and how is its structure confirmed experimentally?

- Methodological Answer : The compound is synthesized via condensation reactions between β-diketones or β-keto esters and phenylhydrazine derivatives. For example, allyl 3-oxo-butanate reacts with aromatic amines under basic conditions to form hydrazone derivatives . Structural confirmation employs FT-IR for functional group analysis (e.g., C=O and C≡N stretches), NMR (¹H/¹³C) for proton/carbon environment mapping, and single-crystal X-ray diffraction to resolve the anti-conformation of the phenylhydrazone moiety .

Q. What key structural features are critical for the stability of this compound?

- Methodological Answer : X-ray crystallography reveals that the anti-configuration of the phenylhydrazone group is stabilized by intramolecular hydrogen bonding between the hydrazone NH and the adjacent carbonyl oxygen. This prevents isomerization to the syn-form and ensures thermodynamic stability .

Q. How can researchers detect and quantify degradation products of this compound under varying conditions?

- Methodological Answer : Stability studies use HPLC-MS or GC-MS to monitor degradation pathways, particularly under acidic/alkaline conditions or UV exposure. For example, hydrolysis of the nitrile group to carboxylic acids or cleavage of the hydrazone bond can be tracked via chromatographic retention times and mass fragmentation patterns .

Advanced Research Questions

Q. How does tautomerism influence the reactivity and spectral properties of this compound?

- Methodological Answer : The compound exists in equilibrium between keto (3-oxo) and enol (2-phenylhydrazono) tautomers. UV-Vis spectroscopy identifies λmax shifts due to conjugation changes, while NMR detects proton exchange between tautomers. Computational studies (DFT) quantify tautomer energy differences and predict dominant forms under specific conditions .

Q. What mechanistic pathways explain its condensation with active methylene reagents (e.g., malononitrile)?

- Methodological Answer : Reactions proceed via 6π-electrocyclization, where the hydrazone acts as a dienophile. For example, condensation with malononitrile in acetic acid/ammonium acetate yields pyridazinones. Mechanistic studies (e.g., trapping intermediates with deuterated solvents) confirm cyclization precedes aromatization .

Q. How do reaction conditions (solvent, catalyst, temperature) modulate product selectivity in heterocyclic synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the nitrile group, while protic solvents (e.g., acetic acid) promote cyclization. Catalysts like piperidine enhance enolate formation, enabling regioselective synthesis of pyridines or pyridazinones. Temperature gradients (0–80°C) control reaction kinetics and intermediate stability .

Q. What computational tools predict the electronic properties and reactive sites of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. Fukui indices identify reactive atoms (e.g., the nitrile carbon as a nucleophilic site). Molecular docking simulations explore interactions with biological targets (e.g., enzymes) based on electrostatic complementarity .

Q. How does intramolecular hydrogen bonding affect the compound’s spectroscopic and crystallographic behavior?

- Methodological Answer : FT-IR shows NH stretching frequencies red-shifted due to H-bonding. X-ray studies quantify bond angles and distances (e.g., N–H···O=C ~2.1 Å), confirming planar geometry. Disruption of H-bonding (e.g., via methylation of the NH group) leads to conformational flexibility and spectral broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.